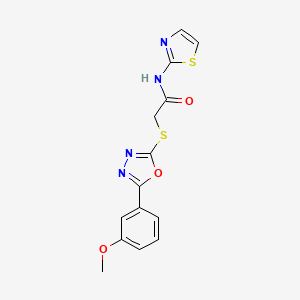

2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Übersicht

Beschreibung

2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H12N4O3S2 and its molecular weight is 348.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a novel synthetic molecule that exhibits significant biological activity. This compound integrates the oxadiazole and thiazole moieties, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Oxadiazole : The starting material is a thioether derivative that undergoes cyclization to form the oxadiazole ring.

- Thiazole Integration : The thiazole moiety is introduced through a condensation reaction with appropriate acetamide derivatives.

- Final Product Isolation : The final compound is purified using standard methods such as recrystallization or chromatography.

Anticancer Activity

Research indicates that compounds containing both oxadiazole and thiazole rings demonstrate promising anticancer properties. For instance:

- In vitro studies have shown that similar oxadiazole-thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancers. The mechanism of action often involves apoptosis induction and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2a | MCF-7 | 10.5 | Apoptosis |

| 2b | A549 | 8.7 | Cell cycle arrest |

| 2c | HT-29 | 12.3 | Apoptosis |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

- Disc diffusion assays reveal that it shows significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) are comparable to standard antibiotics .

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, the compound exhibits anti-inflammatory effects:

- Studies have demonstrated that it reduces pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Oxadiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.

- Thiazole Moiety : Contributes to antibacterial effects; electron-donating groups increase activity.

- Methoxy Substitution : The presence of the methoxy group on the phenyl ring enhances lipophilicity and bioavailability.

Case Studies

Several studies have highlighted the potential of oxadiazole-thiazole compounds in drug development:

- Study A : Investigated a series of thiazole derivatives with oxadiazole rings for their anticancer properties, finding that specific substitutions significantly increased their efficacy against cancer cell lines.

- Study B : Focused on the antibacterial activity of similar compounds, demonstrating that structural variations influenced their MIC values against various bacterial strains.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, derivatives of oxadiazoles have shown efficacy against various bacterial strains and fungi. The presence of substituents like methoxyphenyl enhances this activity by potentially increasing lipophilicity and membrane penetration .

Anticancer Activity

Studies have highlighted the potential anticancer properties of oxadiazole derivatives. The compound has been shown to inhibit cell proliferation in several cancer cell lines, likely due to its ability to interfere with cellular signaling pathways associated with tumor growth .

Anti-inflammatory Effects

Inflammation plays a critical role in many chronic diseases. Some studies suggest that oxadiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways, indicating their potential use in treating inflammatory conditions .

Therapeutic Applications

Given its diverse biological activities, 2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide shows promise in several therapeutic areas:

- Infectious Diseases : Its antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents.

- Cancer Treatment : The anticancer activity suggests potential applications in oncology for developing novel chemotherapeutic agents.

- Inflammatory Disorders : Its anti-inflammatory effects position it as a possible treatment for conditions like arthritis or other chronic inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound inhibited proliferation in breast cancer cell lines (MCF-7) with an IC50 value comparable to established chemotherapeutics. Further investigations revealed that it induces apoptosis through caspase activation .

Analyse Chemischer Reaktionen

Key Steps:

-

Oxadiazole Ring Formation :

-

Thioether Bond Formation :

-

Final Conjugation :

Representative Reaction Scheme:

| Step | Reagents/Conditions | Intermediate/Product |

|---|---|---|

| 1 | CS₂, KOH, ethanol, reflux | 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol |

| 2 | 2-chloro-N-(thiazol-2-yl)acetamide, K₂CO₃, DMF, 60°C | Target compound |

Thioether Linkage (-S-)

-

Oxidation :

-

Reacts with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) to form sulfoxide or sulfone derivatives.

-

Example: Sulfone formation increases polarity, altering biological activity.

-

1,3,4-Oxadiazole Ring

-

Electrophilic Substitution :

-

Ring-Opening Reactions :

Acetamide Group

-

Hydrolysis :

Thiazole Ring

-

Coordination Chemistry :

Functionalization and Derivatives

Derivatives of this compound are synthesized via:

-

Methoxy Group Demethylation :

-

N-Acylation :

Comparative Reactivity Data:

Stability and Degradation

-

Thermal Stability :

-

Photolytic Degradation :

-

UV exposure (254 nm) induces cleavage of the thioether bond, forming disulfides and oxadiazole fragments.

-

Mechanistic Insights

Q & A

Basic Question: How can researchers optimize the synthesis of 2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide to improve yield and purity?

Methodological Answer:

The synthesis of this compound involves multi-step reactions, including cyclization to form the oxadiazole ring and coupling to introduce the thioacetamide-thiazole moiety. Key steps include:

- Cyclization of 3-methoxyphenyl-substituted precursors under reflux with reagents like hydrazine hydrate and carbon disulfide to form the oxadiazole core .

- Thiol-alkylation using mercapto-thiazole derivatives in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to facilitate sulfur linkage .

- Purity Monitoring : Thin-layer chromatography (TLC) and ¹H/¹³C NMR spectroscopy are critical for tracking intermediates and confirming product identity. For example, the oxadiazole proton signals appear at δ 8.1–8.5 ppm, while thiazole protons resonate at δ 7.2–7.8 ppm .

- Yield Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for thiol to alkylating agent) significantly impact yield. Recrystallization in ethanol/water (7:3) enhances purity .

Advanced Question: What spectroscopic and computational methods are recommended for resolving contradictions in reported bioactivity data for this compound?

Methodological Answer:

Discrepancies in bioactivity data (e.g., IC₅₀ variability in enzyme inhibition assays) can arise from structural analogs or impurities. To address this:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 373.0821 for C₁₄H₁₂N₄O₃S₂) to rule out synthetic byproducts .

- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., COX-2 or EGFR kinases). Compare binding energies of analogs with differing substituents (e.g., 3-methoxy vs. 4-methoxy phenyl groups) .

- In Vitro Validation : Perform dose-response assays in triplicate with controls (e.g., celecoxib for COX-2 inhibition) to standardize activity measurements .

Basic Question: What functional groups in this compound are most reactive, and how do they influence its chemical behavior?

Methodological Answer:

The compound’s reactivity is dominated by:

- 1,3,4-Oxadiazole Ring : Susceptible to nucleophilic attack at C-2 due to electron-withdrawing effects, enabling ring-opening reactions with amines or thiols .

- Thioether Linkage (-S-) : Prone to oxidation (e.g., with H₂O₂) to sulfoxide/sulfone derivatives, altering solubility and bioactivity .

- Acetamide Moiety : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) and hydrolyzes under acidic/basic conditions to carboxylic acid derivatives .

Experimental Validation : Reactivity can be probed via UV-Vis spectroscopy (λₘₐₓ shifts during oxidation) or FT-IR (C=O stretch at ~1680 cm⁻¹ for acetamide) .

Advanced Question: How can researchers design derivatives of this compound to enhance selectivity for specific biological targets?

Methodological Answer:

Derivatization strategies focus on modifying the:

- Aryl Substituents : Replace 3-methoxyphenyl with electron-donating (e.g., 4-OCH₃) or electron-withdrawing (e.g., 4-NO₂) groups to modulate electronic effects and target affinity .

- Thiazole Ring : Introduce halogens (e.g., Cl at C-5) to improve lipophilicity and blood-brain barrier penetration .

- Synthetic Workflow :

- Parallel Synthesis : Use Ugi-azide reactions to generate diverse analogs .

- SAR Analysis : Compare IC₅₀ values against targets (e.g., antimicrobial MICs) to identify optimal substituents .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP < 3 for oral bioavailability) .

Basic Question: What analytical techniques are essential for characterizing the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Stability studies require:

- HPLC-PDA : Monitor degradation products (e.g., hydrolyzed acetamide) at λ = 254 nm. Use a C18 column with acetonitrile/water (60:40) mobile phase .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >200°C indicates thermal stability) .

- pH-Dependent Stability : Incubate the compound in buffers (pH 1–13) and quantify intact compound via LC-MS. For example, degradation accelerates at pH < 2 due to acetamide hydrolysis .

Advanced Question: How should researchers address conflicting data on the compound’s mechanism of action in anticancer studies?

Methodological Answer:

Contradictory mechanisms (e.g., apoptosis induction vs. ROS generation) can be resolved via:

- Transcriptomic Profiling : RNA-seq of treated cancer cells to identify differentially expressed genes (e.g., Bax/Bcl-2 ratio for apoptosis) .

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species in real time .

- Kinase Assays : Screen against a panel of 50+ kinases to identify primary targets (e.g., EGFR inhibition at IC₅₀ = 1.2 µM) .

- In Vivo Validation : Xenograft models (e.g., HCT-116 tumors) with immunohistochemical analysis of caspase-3 activation .

Eigenschaften

IUPAC Name |

2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S2/c1-20-10-4-2-3-9(7-10)12-17-18-14(21-12)23-8-11(19)16-13-15-5-6-22-13/h2-7H,8H2,1H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGCGKXHURKASJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.